molecular formula C24H26N4O3 B11616611 N-(4-methylphenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide

N-(4-methylphenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide

Cat. No.: B11616611
M. Wt: 418.5 g/mol
InChI Key: AFXWGRMCMBFSTJ-STZFKDTASA-N
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Description

N-(4-methylphenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide is a synthetic organic compound It features a complex structure with multiple functional groups, including an imidazolidinone ring, a pyrrolidine ring, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazolidinone ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the imidazolidinone intermediate with a benzaldehyde derivative in the presence of a base.

    Attachment of the pyrrolidine ring: This can be done via nucleophilic substitution or addition reactions.

    Final acylation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide: can be compared with other imidazolidinone derivatives, benzylidene compounds, or acetamide-containing molecules.

    Unique Features: The presence of multiple functional groups and the specific arrangement of these groups make this compound unique. Its structural complexity might confer unique reactivity or biological activity compared to simpler analogs.

List of Similar Compounds

    Imidazolidinone derivatives: Compounds containing the imidazolidinone ring.

    Benzylidene compounds: Molecules with a benzylidene group.

    Acetamide derivatives: Compounds featuring the acetamide functional group.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(4Z)-4-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C24H26N4O3/c1-16-5-8-19(9-6-16)25-22(29)15-28-23(30)21(26-24(28)31)14-18-7-10-20(13-17(18)2)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,25,29)(H,26,31)/b21-14-

InChI Key

AFXWGRMCMBFSTJ-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(C=C(C=C3)N4CCCC4)C)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=C(C=C3)N4CCCC4)C)NC2=O

Origin of Product

United States

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